tert-Butyl (5-bromothiophen-2-yl)carbamate
Overview
Description
Tert-Butyl (5-bromothiophen-2-yl)carbamate: is a chemical compound with the molecular formula C9H12BrNO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Bromination of Thiophene: : Starting with thiophene, bromination at the 5-position can be achieved using bromine in the presence of a catalyst.
Carbamate Formation: : The brominated thiophene can then be reacted with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of tert-Butyl (5-bromothiophen-2-yl)carbamate involves large-scale bromination and carbamate formation processes, often using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (5-bromothiophen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the bromine position, often using nucleophiles like sodium azide or potassium iodide.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: : Lithium aluminum hydride (LiAlH4)
Substitution: : Sodium azide (NaN3), potassium iodide (KI)
Major Products Formed
Oxidation: : Thiophene-2,5-dione
Reduction: : 5-Bromo-2-thiophenethanol
Substitution: : 5-Azido-2-thiophene or 5-Iodo-2-thiophene
Scientific Research Applications
Tert-Butyl (5-bromothiophen-2-yl)carbamate is used in various scientific research applications, including:
Chemistry: : As a building block in organic synthesis, particularly in the synthesis of more complex thiophene derivatives.
Biology: : In the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: : As a precursor in the synthesis of drugs that target specific biological pathways.
Industry: : In the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl (5-bromothiophen-2-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes.
Comparison with Similar Compounds
Tert-Butyl (5-bromothiophen-2-yl)carbamate is unique compared to similar compounds due to its specific structure and reactivity. Similar compounds include:
Tert-Butyl (5-iodothiophen-2-yl)carbamate
Tert-Butyl (5-chlorothiophen-2-yl)carbamate
Tert-Butyl (5-fluorothiophen-2-yl)carbamate
These compounds differ in the halogen substituent, which affects their reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-(5-bromothiophen-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPRAKMCHAPMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662915 | |
Record name | tert-Butyl (5-bromothiophen-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943321-89-9 | |
Record name | tert-Butyl (5-bromothiophen-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 943321-89-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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